(Z)-ethyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(2,6-dimethoxybenzoyl)imino-3-(2-ethoxyethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S/c1-5-30-13-12-25-16-11-10-15(22(27)31-6-2)14-19(16)32-23(25)24-21(26)20-17(28-3)8-7-9-18(20)29-4/h7-11,14H,5-6,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOBEOZEVFDDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological properties. Its structure includes:
- Functional Groups : Includes an imine linkage and an ethoxyethyl side chain.
- Molecular Formula : C₁₈H₁₉N₃O₄S
- Molecular Weight : 357.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways.
Target Proteins
- Casein Kinase 2 (CK2) : This serine/threonine kinase is implicated in various cellular processes including cell proliferation and survival.
- Glycogen Synthase Kinase-3 Beta (GSK3β) : Involved in the regulation of metabolism, cell differentiation, and apoptosis.
Mode of Action
The compound inhibits CK2 and GSK3β, which leads to the modulation of downstream signaling pathways such as the PTEN pathway. This inhibition can prevent the phosphorylation of PTEN, thereby influencing tumor growth and survival.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG-2 (liver cancer) with IC50 values indicating potent activity.
Anti-inflammatory Activity
Similar compounds have been reported to activate the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. The activation of NRF2 can lead to the expression of various antioxidant genes.
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects on Vero cells and various human cancer cell lines. Results indicated that compounds with similar structures exhibited significant antiproliferative effects.
-
Molecular Docking Studies : Computational studies have indicated that the compound has favorable binding affinities towards targets such as EGFR and BRAF V600E, which are critical in many cancers.
- Docking Scores :
Target Binding Affinity (kcal/mol) BRAF V600E -8.7 EGFR -8.5
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s benzo[d]thiazole core is shared with several analogs, but substituent variations critically modulate properties. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects: The target compound’s 2-ethoxyethyl group enhances hydrophilicity compared to the chloronitrophenyl group in imidazo[2,1-b]thiazole .
- Bioactivity: Thiazole derivatives with hydrazone substituents (e.g., 11a-c) exhibit analgesic activity , suggesting that the target compound’s imino group could similarly interact with biological targets, though this remains untested.
Computational Similarity Assessment
Graph-based structural comparison and Tanimoto coefficients (Tc) are widely used to quantify similarity . Using hypothetical
- Tanimoto Coefficient : The target compound shares ~45% similarity with imidazo[2,1-b]thiazole (due to divergent substituents) and ~55–60% with thiazole 11a-c (shared thiazole core but differing side chains) .
- Subgraph Matching : The benzo[d]thiazole core aligns with analogs, but the ethoxyethyl and dimethoxybenzoyl groups introduce unique branching patterns, reducing overlap in subgraph analysis .
Q & A
Basic: What are the standard synthetic protocols for preparing (Z)-ethyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A general approach includes:
- Step 1: Reacting a substituted benzaldehyde derivative with a thiazole precursor under reflux in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–90°C) .
- Step 2: Introducing the 2,6-dimethoxybenzoyl imino group via Schiff base formation, using conditions optimized for Z-isomer selectivity (e.g., low-temperature reaction with controlled pH) .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Key Characterization: Confirm the Z-configuration using NOESY NMR to detect spatial proximity between the imino group and thiazole ring protons .
Advanced: How can researchers optimize reaction conditions to minimize E-isomer formation during synthesis?
Methodological Answer:
Z/E isomerization is influenced by steric and electronic factors. Strategies include:
- Solvent Control: Use polar aprotic solvents (e.g., DMF) to stabilize the transition state favoring the Z-isomer .
- Catalytic Additives: Employ Lewis acids like ZnCl₂ to coordinate with the imino nitrogen, reducing rotational freedom .
- Kinetic Trapping: Conduct reactions at lower temperatures (0–5°C) to favor the thermodynamically less stable Z-isomer .
Validate isomer ratios using HPLC with a chiral stationary phase (e.g., Chiralpak IA) and compare retention times with authentic standards .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using deuterated DMSO or CDCl₃. Key signals include:
- IR Spectroscopy: Confirm imine (C=N stretch ~1600 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functionalities .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How can structural modifications to the 2-ethoxyethyl or 2,6-dimethoxybenzoyl groups impact biological activity?
Methodological Answer:
- Substituent Analysis:
- Biological Testing:
Basic: What in vitro assays are appropriate for preliminary evaluation of anticancer activity?
Methodological Answer:
- Cell Viability Assays: MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48–72 hours exposure .
- Mechanistic Screening:
- Control Compounds: Include structurally related analogs (e.g., ’s Compound 15 or 25) to benchmark activity .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare datasets using standardized metrics (e.g., fold-change relative to controls) and assess variability sources (e.g., cell passage number, assay protocols) .
- Validation Experiments:
- Statistical Rigor: Apply ANOVA with post-hoc tests to confirm significance thresholds (p < 0.01 recommended for high-throughput data) .
Basic: What purification challenges arise during synthesis, and how are they addressed?
Methodological Answer:
- Common Issues:
- Co-elution of Z/E isomers during chromatography.
- Residual solvents (e.g., DMF) in the final product.
- Solutions:
Advanced: What strategies are effective for probing the mechanism of action in understudied biological targets?
Methodological Answer:
- Proteomic Profiling: Conduct affinity pull-down assays with a biotinylated derivative of the compound to identify binding partners .
- CRISPR-Cas9 Knockdown: Target putative protein interactors (e.g., kinases identified via docking) and assess rescue of phenotypic effects .
- Metabolomic Analysis: Use LC-MS to track changes in metabolic pathways (e.g., glycolysis, TCA cycle) post-treatment .
Basic: How is the stability of this compound assessed under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Light Sensitivity: Expose to UV (365 nm) and visible light for 24–72 hours; quantify photodegradation products .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Molecular Dynamics Simulations: Model ligand-receptor binding stability (e.g., with EGFR or VEGFR) over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
